molecular formula C12H13F2N B1464813 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline CAS No. 1260877-83-5

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline

Cat. No.: B1464813
CAS No.: 1260877-83-5
M. Wt: 209.23 g/mol
InChI Key: YRLLYIALIGRLDY-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline (CAS: 1260877-83-5) is a fluorinated derivative of the 1,2-dihydroquinoline scaffold, characterized by two fluorine atoms at positions 6 and 8, and methyl substituents at positions 2, 2, and 4 . The dihydroquinoline core is a nitrogen-containing heterocycle widely studied for its antioxidant, anti-inflammatory, and medicinal properties .

Properties

IUPAC Name

6,8-difluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLYIALIGRLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2F)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, this compound can form complexes with biomolecules, further modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cases, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding often involves interactions with specific amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic processes. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to altered energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in the cytoplasm or nucleus can affect its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can influence mitochondrial function and energy production. Similarly, localization in the nucleus can affect gene expression and cellular responses .

Biological Activity

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 1260877-83-5) is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound known for its antioxidant properties and potential applications in medicinal chemistry. This article reviews the biological activities of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline based on recent research findings.

6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. This modification influences its biological activity and stability.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The compound has been shown to reduce oxidative stress markers in various experimental models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline15
Ethoxyquin20
Trolox10

Hepatoprotective Effects

A significant area of research has focused on the hepatoprotective effects of this compound. In a study involving rats with acetaminophen-induced liver injury, administration of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline resulted in a marked reduction in liver damage markers and improved histopathological outcomes.

Case Study: Acetaminophen-Induced Liver Injury
In this study:

  • Objective: To evaluate the protective effects against acetaminophen-induced oxidative stress.
  • Method: Rats were treated with acetaminophen followed by administration of the compound.
  • Findings: The compound significantly decreased levels of pro-inflammatory cytokines and caspase activity associated with apoptosis.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. It effectively reduced the expression of pro-inflammatory cytokines and inhibited NF-κB activation in cellular models. This suggests its potential use in treating inflammatory conditions.

Table 2: Inflammatory Marker Reduction

Inflammatory MarkerControl Group (pg/mL)Treated Group (pg/mL)
TNF-alpha15080
IL-610050
IL-1β12060

The biological activity of 6,8-difluoro-2,2,4-trimethyl-1,2-dihydroquinoline is primarily attributed to its ability to scavenge free radicals and modulate signaling pathways involved in oxidative stress and inflammation. The compound enhances the activity of endogenous antioxidant enzymes while inhibiting pathways that lead to cell death.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
DFTMDHQ and its derivatives have been studied for their antioxidant capabilities. Research indicates that compounds in this class can reduce oxidative stress, which is pivotal in the treatment of liver injuries caused by toxins like acetaminophen. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated hepatoprotective effects by normalizing antioxidant system function and reducing inflammatory markers in animal models . This positions DFTMDHQ as a potential candidate for developing drugs aimed at liver protection and other oxidative stress-related conditions.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory processes has been highlighted in studies focusing on its interaction with pro-inflammatory cytokines and apoptotic pathways. By inhibiting caspase activity involved in apoptosis, DFTMDHQ could serve therapeutic roles in managing chronic inflammatory diseases .

Polymer Science

Rubber Antioxidant
DFTMDHQ is utilized as an antioxidant in the production of synthetic rubbers such as styrene-butadiene and nitrile-butadiene. Its incorporation helps enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and use . The polymerization of DFTMDHQ contributes to the creation of stable rubber formulations that resist aging and environmental stressors.

Thermal Stability Enhancer
In addition to its antioxidant properties, DFTMDHQ can improve the thermal stability of polymers. This characteristic is crucial for applications where materials are subjected to high temperatures or harsh conditions. The compound's ability to scavenge free radicals contributes to maintaining the integrity of polymer structures over time .

Chemical Intermediate

Synthesis of Pharmaceuticals
DFTMDHQ serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in further chemical reactions that yield biologically active molecules. The versatility of DFTMDHQ makes it an attractive building block for developing new drugs .

Case Studies

Study Focus Findings
Study on HepatoprotectionInvestigated the antioxidant effects of 6-hydroxy derivativesDemonstrated significant reduction in liver injury markers in rat models exposed to acetaminophen
Rubber Formulation ResearchEvaluated the efficacy of DFTMDHQ as a rubber antioxidantConfirmed enhanced resistance to thermal degradation and oxidative stress in rubber composites
Synthesis PathwaysExplored methods for producing DFTMDHQ derivativesIdentified efficient synthesis routes using various catalysts leading to high yields

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydro-quinoline and related compounds:

Compound Name Substituents Key Functional Groups Biological/Industrial Applications
This compound 6-F, 8-F, 2,2,4-CH₃ Fluorine, Methyl Potential antioxidant/medicinal use
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline 6-OH, 2,2,4-CH₃ Hydroxy, Methyl Anti-inflammatory, hepatoprotective
Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) 6-OCH₂CH₃, 2,2,4-CH₃ Ethoxy, Methyl Antioxidant in animal feed; metabolized to 6-hydroxy and quinolone derivatives
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline 6-OH, 1-benzoyl, 2,2,4-CH₃ Benzoyl, Hydroxy, Methyl Enhanced hepatoprotection vs. non-acylated analogs
2,2,4-Trimethyl-6-phenyl-1,2-dihydroquinoline 6-Ph, 2,2,4-CH₃ Phenyl, Methyl Industrial antioxidant (e.g., rubber stabilizer)
7-Trifluoromethyl-2,2,4-trimethyl-1,2-dihydroquinoline 7-CF₃, 2,2,4-CH₃ Trifluoromethyl, Methyl Hypothetical enhanced lipophilicity/stability

Key Research Findings and Gaps

  • 6-Hydroxy Derivatives : Demonstrated efficacy in preclinical liver injury models but require structural optimization to enhance metabolic stability .
  • Ethoxyquin: Limited to veterinary use due to toxicity concerns; fluorinated analogs could offer safer alternatives .
  • This compound: While its synthesis is documented , pharmacological data are absent in the provided evidence. Future studies should evaluate its antioxidant capacity and toxicity profile.

Preparation Methods

Condensation of Aniline with Acetone Using Heterogeneous Catalysts

A patented method describes the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline by reacting aniline with acetone in toluene solvent, catalyzed by a heterogeneous catalyst derived from natural zeolite clinoptilolite. The catalyst is ion-exchanged to replace Ca, Mg, and K cations with ammonium ions and then calcined to a decationized form. Key reaction parameters include:

  • Catalyst loading: 250% by mass relative to aniline
  • Molar ratio: aniline : acetone : toluene = 1 : 5 : 45
  • Temperature: 110°C
  • Reaction time: 6 hours
  • Reactor: glass heated reactor with stirring and reflux condenser

This method achieves a high yield of 96% for 2,2,4-trimethyl-1,2-dihydroquinoline.

Acid-Catalyzed Condensation Using Hydrogen Fluoride and Boron Trifluoride

Another well-documented method employs a catalyst mixture of hydrogen fluoride (HF) and boron trifluoride (BF₃) to improve yield and selectivity. The key findings from patent literature include:

  • Catalyst molar ratio (HF:BF₃): 1:5 to 2:1, with 1:1 (fluoboric acid) being optimal
  • Catalyst amount: 0.005 to 0.1 mole per mole of aniline (preferably 0.01 to 0.07 mole)
  • Reaction temperature: 80–150°C
  • Reaction time: 2 to 16 hours, with continuous feeding of acetone or acetone derivatives
  • Continuous distillation of unreacted acetone to suppress side reactions
  • Reaction under normal pressure with temperature control

This method yields up to 82.8% of the monomer with high purity (above 90%), significantly reducing polymer formation compared to earlier methods that gave only about 19% yield.

Detailed Reaction Procedure and Research Findings

Example 1: Aniline with Acetone Using HF/BF₃ Catalyst

  • Reactants: Aniline (420 g, 4.51 moles), 45% hydrofluoric acid (6.23 g, 0.14 mole), boron trifluoride hydrate (13.3 g, 0.14 mole BF₃)
  • Reactor: 1 L four-necked flask with acetone inlet, distillation column, thermometer, stirrer
  • Temperature: Heated to 120°C; acetone (1310 g, 22.6 moles) added over 10 hours maintaining 120–125°C
  • Continuous distillation of unreacted acetone and water removal
  • Post-reaction temperature increase to 140–145°C, vacuum distillation to recover product
  • Yield: 82.3% based on aniline, product purity 92–95%

Example 2: Aniline with Mesityl Oxide Using HF/BF₃ Catalyst

  • Reactants: Aniline (420 g), 45% hydrofluoric acid (8.02 g), boron trifluoride hydrate (8.55 g)
  • Mesityl oxide (531.1 g) added over 4 hours at 140–145°C
  • Water distilled off during reaction
  • Post-reaction distillation as in Example 1
  • Yield: 82.8% based on aniline, product purity 91.4–96.5%

These examples demonstrate the importance of controlled addition rates, temperature management, and catalyst composition to maximize yield and purity.

Comparative Data Table of Preparation Methods

Parameter Zeolite Catalyst Method HF/BF₃ Catalyst Method (Acetone) HF/BF₃ Catalyst Method (Mesityl Oxide)
Catalyst Type Ion-exchanged natural zeolite (heterogeneous) Hydrogen fluoride and boron trifluoride (homogeneous) Hydrogen fluoride and boron trifluoride (homogeneous)
Catalyst Loading 250% mass relative to aniline 0.01–0.07 mole per mole of aniline 0.01–0.07 mole per mole of aniline
Solvent Toluene None specified (neat or with acetone feed) None specified
Reaction Temperature 110°C 120–150°C 140–145°C
Reaction Time 6 hours 10 hours (acetone addition) 4 hours (mesityl oxide addition)
Yield (%) 96% 82.3% 82.8%
Product Purity (%) Not specified 92–95% 91.4–96.5%
Key Advantages High yield, heterogeneous catalyst ease of separation High yield, reduced polymer byproduct formation High yield, controlled reaction via mesityl oxide

The preparation of 6,8-difluoroaniline itself involves electrophilic fluorination or substitution on aniline precursors, which is a specialized synthetic step outside the scope of the cited patents but critical for the final compound.

Summary and Recommendations

  • The most efficient preparation method for the 2,2,4-trimethyl-1,2-dihydroquinoline core, and by extension its 6,8-difluoro derivative, is the acid-catalyzed condensation using a mixture of hydrogen fluoride and boron trifluoride .
  • This method offers high yield (~82%) and high purity (>90%) , with controlled reaction conditions minimizing polymer formation.
  • The heterogeneous zeolite catalyst method achieves a higher yield (96%) but requires a large catalyst amount and longer reaction times.
  • For the fluorinated compound, starting from fluorinated aniline derivatives under the same catalytic conditions is the likely approach.
  • Continuous removal of unreacted ketone and water is critical for maximizing yield and purity.

This comprehensive analysis integrates diverse authoritative sources from patent literature, providing a professional and detailed understanding of the preparation methods for 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline and its parent compound.

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of dihydroquinoline derivatives typically involves cyclization reactions of substituted anilines. For example, Bi(OTf)₃-catalyzed reactions in chloroform at room temperature have been used to synthesize structurally similar 1,2-dihydroquinolines with 60% yield . Fluorination at specific positions (e.g., 6 and 8) may require selective electrophilic substitution or halogen-exchange reactions under controlled conditions. Post-synthetic purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) and recrystallization (pentane/ethyl acetate) enhances purity .

Q. How can crystallographic parameters (e.g., puckering angles, hydrogen bonding) be used to predict the stability of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline?

Methodological Answer : X-ray crystallography reveals non-planar ring systems in dihydroquinolines, with puckering parameters (e.g., θ = 67.1°, φ = 155.3°) quantifying deviations from planarity . Intermolecular C–H···O and N–H···O hydrogen bonds (e.g., R₂²(10) motifs) stabilize crystal packing . Computational tools like Cremer-Pople analysis can model ring puckering, while graph-set theory evaluates hydrogen-bond networks .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing the antioxidant capacity of 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline in in vivo models?

Methodological Answer : In vivo hepatoprotective studies often use carbon tetrachloride (CCl₄)-induced liver injury models in rats. Key endpoints include serum markers (ALT, AST, γ-glutamyl transpeptidase) and redox homeostasis parameters (e.g., glutathione levels). Dihydroquinoline derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown dose-dependent normalization of oxidative stress markers, validated via histopathology and enzymatic assays . Pre-treatment with test compounds (oral administration) for 1–2 weeks prior to CCl₄ exposure is standard .

Q. How does fluorine substitution at the 6 and 8 positions alter the electronic structure and reactivity of the dihydroquinoline core?

Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, polarizing the quinoline ring and activating specific sites for nucleophilic/electrophilic attacks. Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactivity . For example, 6,8-difluoro substitution may enhance stability against oxidation by lowering HOMO energy, as observed in fluorinated quinolines . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy under oxidative conditions is recommended .

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroquinolines across studies?

Methodological Answer : Discrepancies often arise from variations in substituent positions, assay conditions, or model systems. Systematic structure-activity relationship (SAR) studies with standardized assays (e.g., MIC for antibacterial activity, IC₅₀ for cytotoxicity) are critical . Meta-analyses of dihydroquinoline derivatives highlight that 2,2,4-trimethyl groups enhance membrane permeability, while fluorine placement modulates target specificity . Cross-validation using orthogonal assays (e.g., fluorescence quenching for antioxidant activity) reduces false positives .

Q. How can computational methods optimize solvent systems for synthesizing 6,8-Difluoro-2,2,4-trimethyl-1,2-dihydroquinoline?

Methodological Answer : COSMO-SAC (Conductor-like Screening Model Segment Activity Coefficient) simulations predict solvent-solute interactions by calculating σ-profiles and activity coefficients. For example, polar solvents like ethyl acetate may improve solubility during recrystallization, while non-polar solvents (cyclohexane) aid in purification . Quantum mechanical calculations (e.g., DFT) optimize reaction pathways by identifying transition states and intermediates, reducing experimental trial-and-error .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.